molecular formula C21H15FN2O3S B4992555 N-(4-FLUOROBENZOYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA

N-(4-FLUOROBENZOYL)-N'-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA

Cat. No.: B4992555
M. Wt: 394.4 g/mol
InChI Key: ZMOHSSMAEOASLB-UHFFFAOYSA-N
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Description

N-(4-FLUOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxydibenzofuran-3-ylamine in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:

  • Solvent: Common solvents used are dichloromethane or chloroform.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA would depend on its specific biological target. Generally, thioureas can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)UREA: Similar structure but with a urea moiety instead of thiourea.

    N-(4-CHLOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(4-FLUOROBENZOYL)-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is unique due to the presence of both a fluorobenzoyl group and a methoxydibenzofuran moiety, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-fluoro-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)23-21(28)24-20(25)12-6-8-13(22)9-7-12/h2-11H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHSSMAEOASLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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